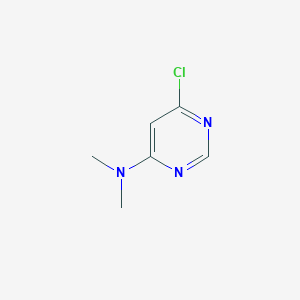

6-chloro-N,N-dimethylpyrimidin-4-amine

CAS No.: 31058-83-0

Cat. No.: VC2361503

Molecular Formula: C6H8ClN3

Molecular Weight: 157.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 31058-83-0 |

|---|---|

| Molecular Formula | C6H8ClN3 |

| Molecular Weight | 157.6 g/mol |

| IUPAC Name | 6-chloro-N,N-dimethylpyrimidin-4-amine |

| Standard InChI | InChI=1S/C6H8ClN3/c1-10(2)6-3-5(7)8-4-9-6/h3-4H,1-2H3 |

| Standard InChI Key | WAGVAZQFCOMORW-UHFFFAOYSA-N |

| SMILES | CN(C)C1=CC(=NC=N1)Cl |

| Canonical SMILES | CN(C)C1=CC(=NC=N1)Cl |

Introduction

Chemical Identity and Basic Properties

6-Chloro-N,N-dimethylpyrimidin-4-amine is a crystalline solid with considerable importance as a chemical intermediate in pharmaceutical development and organic synthesis. The compound belongs to the pyrimidine family, which forms the backbone of many biologically active molecules including nucleobases found in DNA and RNA.

Identification Data

The compound's primary identification parameters are summarized in Table 1.

Table 1: Identification Data of 6-Chloro-N,N-dimethylpyrimidin-4-amine

| Parameter | Value |

|---|---|

| CAS Registry Number | 31058-83-0 |

| IUPAC Name | 6-chloro-N,N-dimethylpyrimidin-4-amine |

| Molecular Formula | C6H8ClN3 |

| Molecular Weight | 157.6 g/mol |

| Standard InChI | InChI=1S/C6H8ClN3/c1-10(2)6-3-5(7)8-4-9-6/h3-4H,1-2H3 |

| Standard InChIKey | WAGVAZQFCOMORW-UHFFFAOYSA-N |

| SMILES Notation | CN(C)C1=CC(=NC=N1)Cl |

| Canonical SMILES | CN(C)C1=CC(=NC=N1)Cl |

| PubChem Compound ID | 13869568 |

Physical Properties

The physical properties of 6-chloro-N,N-dimethylpyrimidin-4-amine are crucial for understanding its behavior in various applications and reactions. These properties are presented in Table 2.

Table 2: Physical Properties of 6-Chloro-N,N-dimethylpyrimidin-4-amine

Structural Characteristics

Molecular Structure

6-Chloro-N,N-dimethylpyrimidin-4-amine consists of a pyrimidine ring with a chlorine substituent at position 6 and a dimethylamino group at position 4. The pyrimidine ring is a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3.

The structural features of this compound contribute to its unique reactivity profile. The electron-withdrawing nature of the pyrimidine ring, combined with the electron-donating effect of the dimethylamino group, creates a polarized molecule that can participate in various chemical transformations.

Structural Comparison with Related Compounds

Several related compounds share structural similarities with 6-chloro-N,N-dimethylpyrimidin-4-amine, influencing their chemical behaviors and applications as shown in Table 3.

Table 3: Comparison with Related Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference | CAS Number |

|---|---|---|---|---|

| 6-Chloro-N,N-dimethylpyrimidin-4-amine | C6H8ClN3 | 157.6 | Reference compound | 31058-83-0 |

| 6-Chloro-N-methylpyrimidin-4-amine | C5H6ClN3 | 143.577 | Only one methyl on amino group | 65766-32-7 |

| 5-Bromo-6-chloro-N,N-dimethylpyrimidin-4-amine | C6H7BrClN3 | 236.5 | Additional bromine at position 5 | 1698113-78-8 |

| 6-Chloro-N,N-dimethyl-5-nitropyrimidin-4-amine | C6H7ClN4O2 | 202.60 | Nitro group at position 5 | 54660-12-7 |

| 2-Chloro-N,6-dimethylpyrimidin-4-amine | C6H8ClN3 | 157.6 | Chlorine at position 2 instead of 6 | 3569-33-3 |

| N,N-Dimethylpyrimidin-4-amine | C6H9N3 | 123.15 | No chlorine substituent | 31401-45-3 |

Synthesis Methods

Traditional Synthesis Approaches

The synthesis of 6-chloro-N,N-dimethylpyrimidin-4-amine typically involves nucleophilic aromatic substitution reactions using chlorinated pyrimidine precursors. One common approach involves the reaction of 4,6-dichloropyrimidine with dimethylamine.

A detailed synthesis procedure found in the literature is as follows:

"To a stirred solution of 4,6-dichloropyrimidine (1.00 g, 6.70 mmol) in THF, dimethylamine (60% in water, 9.20 cm³, 0.12 mol) and triethylamine (17.07 cm³, 0.12 mol) were added. Chromatography (using 10–20% ethyl acetate/hexane as eluent) afforded beige crystals of the product (16.73 g, quantitative yield). Recrystallization to white blocks, mp 99–100°C (ethyl acetate/hexane), lit. 102–103°C (heptane)."

This method takes advantage of the different reactivity of the chlorine atoms at positions 4 and 6 of the pyrimidine ring, with the chlorine at position 4 being more susceptible to nucleophilic substitution.

Modern Synthetic Routes

Modern approaches to synthesizing 6-chloro-N,N-dimethylpyrimidin-4-amine focus on improving yield, selectivity, and environmental impact. These methods often employ milder reaction conditions and more selective reagents.

One approach uses microwave irradiation to accelerate the reaction between 4,6-dichloropyrimidine and dimethylamine, reducing reaction times from hours to minutes while maintaining high yields. This method is particularly useful for laboratory-scale synthesis and has the advantage of reduced solvent usage.

Another modern method involves the use of flow chemistry for continuous production, which offers better control over reaction parameters and improved safety profiles, especially for large-scale synthesis.

Reactions and Chemical Behavior

General Reactivity

6-Chloro-N,N-dimethylpyrimidin-4-amine exhibits reactivity patterns characteristic of both pyrimidines and chlorinated aromatic compounds. Its reactivity is influenced by several factors:

-

The electron-withdrawing effect of the pyrimidine ring

-

The electron-donating properties of the dimethylamino group

-

The reactive nature of the carbon-chlorine bond at position 6

These features make it a versatile building block in organic synthesis, particularly for the preparation of more complex pyrimidine derivatives.

Nucleophilic Aromatic Substitution

The chlorine atom at position 6 can be readily displaced by various nucleophiles, including amines, thiols, and alcohols. For example:

"6-Chloro-N,N-dimethylpyrimidin-4-amine can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate."

This reactivity allows for the synthesis of a wide range of 6-substituted derivatives.

Metalation Reactions

The compound can undergo directed metalation reactions, particularly at position 5 of the pyrimidine ring. Studies have shown that treatment with hindered metal amide bases in the presence or absence of BF3·OEt2 can lead to regioselective metalation, providing access to 5-substituted derivatives .

Cross-Coupling Reactions

Applications in Research and Industry

Pharmaceutical Applications

6-Chloro-N,N-dimethylpyrimidin-4-amine serves as an important intermediate in the synthesis of pharmaceutical compounds. Its structure makes it a valuable scaffold for developing compounds with various biological activities.

The compound and its derivatives have been explored for potential:

-

Antimicrobial activity

-

Anticancer properties

-

Enzyme inhibition capabilities

-

Applications in medicinal chemistry as heterocyclic building blocks

Organic Synthesis Applications

In organic synthesis, 6-chloro-N,N-dimethylpyrimidin-4-amine functions as a versatile building block for constructing more complex molecules with diverse functionalities. Its reactivity profile allows for selective modifications at different positions of the pyrimidine ring .

The compound is particularly useful in:

-

Synthesis of functionalized pyrimidines

-

Preparation of fused heterocyclic systems

-

Development of novel materials with specific electronic properties

Analytical Profiles and Characterization

Spectroscopic Data

Spectroscopic data provides crucial information for characterizing and identifying 6-chloro-N,N-dimethylpyrimidin-4-amine. The key spectral characteristics are summarized below:

Table 4: Spectroscopic Data for 6-Chloro-N,N-dimethylpyrimidin-4-amine

Chromatographic Analysis

6-Chloro-N,N-dimethylpyrimidin-4-amine can be analyzed using various chromatographic techniques, including thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and gas chromatography (GC).

For TLC analysis, systems such as 10-20% ethyl acetate in hexane (Rf = 0.29) have been reported as effective for monitoring reactions involving this compound .

| Hazard Category | Classification | Precautionary Statements |

|---|---|---|

| Acute Toxicity, Oral | Harmful if swallowed [Warning] | P264: Wash hands thoroughly after handling P270: Do not eat, drink or smoke when using this product |

| Skin Corrosion/Irritation | Causes skin irritation [Warning] | P280: Wear protective gloves P302+P352: IF ON SKIN: Wash with plenty of soap and water |

| Serious Eye Damage/Eye Irritation | Causes serious eye irritation [Warning] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

| Specific Target Organ Toxicity, Single Exposure | May cause respiratory irritation [Warning] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray P271: Use only outdoors or in a well-ventilated area |

Current Research and Future Directions

Research involving 6-chloro-N,N-dimethylpyrimidin-4-amine continues to expand in several directions. Current areas of investigation include:

Medicinal Chemistry

Researchers are exploring the potential of 6-chloro-N,N-dimethylpyrimidin-4-amine derivatives as scaffolds for developing new therapeutic agents. Studies have examined their potential applications in antimicrobial, anticancer, and enzyme inhibition contexts .

For example, some derivatives containing heterocyclic compounds have been investigated for their antifungal effects against important types of fungi, highlighting the compound's significance in medicinal chemistry research .

Synthetic Methodology Development

Continued efforts are being made to develop more efficient and environmentally friendly methods for synthesizing and modifying 6-chloro-N,N-dimethylpyrimidin-4-amine. These include:

-

Application of flow chemistry techniques for improved scalability

-

Development of metal-free transformation methods

-

Exploration of green chemistry approaches using sustainable solvents and catalysts

Material Science Applications

The unique electronic properties of pyrimidine derivatives like 6-chloro-N,N-dimethylpyrimidin-4-amine make them interesting candidates for materials science applications, including:

-

Development of organic semiconductors

-

Creation of chromophores for optical applications

-

Design of functional materials with specific electronic properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume